molecular formula C18H13N3O B8518066 1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)- CAS No. 754214-58-9

1h-Pyrrolo[2,3-b]pyridine,5-(2-phenoxy-3-pyridinyl)-

Cat. No. B8518066
Key on ui cas rn: 754214-58-9
M. Wt: 287.3 g/mol
InChI Key: FLBMTRABRISKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652137B2

Procedure details

A mixture of pinacol ester 31 (200 mg, 0.88 mmol), iodide 32 (390 mg, 1.32 mmol), LiCl (112 mg, 2.63 mmol), PdCl2(PPh3)2 (62 mg, 0.088 mmol), 1.0 M aq. Na2CO3 (2.2 mL, 2.19 mmol) in EtOH (4.0 mL) and toluene (4.0 mL) were refluxed for 5 h. After cooling the reaction mixture was partitioned between EtOAc/brine. The aqueous layer was extracted with more EtOAc (2×) and the combined organic extracts were dried (MgSO4) and concentrated. The residue was purified by silicagel chromatography using EtOAc:hexane (1:1) (gradient elution) to give 33 (106 mg, 42%); 1H NMR (400 MHz, CDCl3) δ 6.26 (bs, 4H), 6.55 (s, 1H), 7.38 (bs, 3H), 7.82 (s, 1H), 8.18 (s, 1H), 8.27 (s, 1H), 8.62 (s, 1H), 10.73 (bs, NH).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Name
Yield
42%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][NH:15][C:12]3=[N:13][CH:14]=2)O1.[I-].[Li+].[Cl-].[C:22]([O-:25])([O-])=O.[Na+].[Na+].[C:28]1(C)[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>CCO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:25]([C:22]1[C:9]([C:9]2[CH:10]=[C:11]3[CH:17]=[CH:16][NH:15][C:12]3=[N:13][CH:14]=2)=[CH:10][CH:11]=[CH:12][N:13]=1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:2.3,4.5.6,^1:40,59|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C(=NC1)NC=C2)C
Name
Quantity
390 mg
Type
reactant
Smiles
[I-]
Name
Quantity
112 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
CCO
Name
Quantity
62 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc/brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silicagel chromatography

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=NC=CC=C1C=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 106 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.